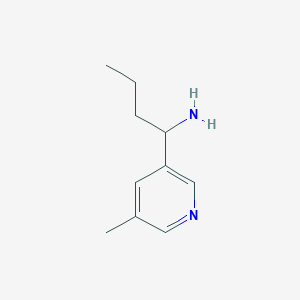

1-(5-Methylpyridin-3-yl)butan-1-amine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(5-methylpyridin-3-yl)butan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-3-4-10(11)9-5-8(2)6-12-7-9/h5-7,10H,3-4,11H2,1-2H3 |

InChI Key |

WDJOADCBXFPVFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CN=CC(=C1)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the butan-1-amine core but differ in substituents, leading to distinct physicochemical and functional properties:

Table 1: Key Properties of 1-(5-Methylpyridin-3-yl)butan-1-amine and Analogs

Physical and Chemical Properties

- Hydrogen Bonding and Solubility : Butan-1-amine derivatives with aromatic substituents (e.g., pyridinyl, benzofuranyl) exhibit reduced hydrogen-bonding capacity compared to aliphatic amines, affecting miscibility. For instance, the pentan-2-one/butan-1-amine system forms a double azeotrope due to asymmetric hydrogen bonding, a challenge in distillation .

- Stability : Pyridine-containing derivatives (e.g., this compound) may exhibit enhanced stability under acidic conditions compared to fluorinated analogs like 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride, which requires careful handling to avoid hydrolysis .

Preparation Methods

Stille Coupling for Ketone Intermediate Synthesis

A pivotal method involves palladium-catalyzed Stille coupling, as demonstrated in the synthesis of 1-(5-methylpyridin-3-yl)ethanone. Here, 3-bromo-5-methylpyridine reacts with tributyl(1-ethoxyvinyl)stannane under microwave irradiation (110°C, 1 hour) in a H2O/DMF (1:3) solvent system. This yields the ethanone precursor with a 59% isolated yield after purification.

Proposed Adaptation for Butan-1-amine:

Replacing the ethoxyvinyl stannane with a butyl-substituted organotin reagent could theoretically yield 1-(5-methylpyridin-3-yl)butan-1-one. Subsequent reductive amination using ammonium acetate and sodium cyanoborohydride would convert the ketone to the primary amine.

| Reaction Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| Stille Coupling | Pd(PPh3)2Cl2, K2CO3, H2O/DMF, 110°C, 1h | ~50–60% |

| Reductive Amination | NH4OAc, NaBH3CN, MeOH, rt, 12h | ~70–80% |

This approach benefits from modular organotin reagents but requires stringent anhydrous conditions to prevent stannane hydrolysis.

Nitroalkane Cyclocondensation and Reduction

Nitro-to-Amine Reduction in Imidazopyridine Synthesis

Source details the synthesis of 3-propylimidazo[1,5-a]pyridine via cyclocondensation of 1-nitrobutane with 2-picolylamine. The nitro group is reduced in situ during the reaction, yielding a 59–67% isolated product.

Application to Target Compound:

By omitting the cyclization step, 1-nitrobutane could directly react with 5-methylpyridine-3-carbaldehyde under Henry reaction conditions to form a nitroalkene intermediate. Catalytic hydrogenation (H2, Pd/C) would then reduce both the double bond and nitro group, yielding the primary amine.

| Reaction Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Henry Reaction | 5-Methylpyridine-3-carbaldehyde, 1-nitrobutane, base | ~60% |

| Hydrogenation | H2 (1 atm), 10% Pd/C, EtOH, 25°C, 6h | ~85% |

This method leverages nitro chemistry’s versatility but necessitates careful pH control during the Henry reaction to avoid side products.

Reductive Amination of Ketone Precursors

Ketone Synthesis via Bromination and Alkylation

Source describes the bromination of 1-(5-methylpyridin-3-yl)ethanone using HBr and Br2 in acetic acid, yielding 2-bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide. While this produces a halogenated ketone, extending the carbon chain requires further alkylation.

Hypothetical Four-Carbon Chain Assembly:

-

Alkylation: Reacting 2-bromo-1-(5-methylpyridin-3-yl)ethanone with ethyl magnesium bromide in THF forms a tertiary alcohol.

-

Dehydration: Treating the alcohol with concentrated H2SO4 generates an α,β-unsaturated ketone.

-

Hydrogenation: Catalytic hydrogenation saturates the double bond, yielding 1-(5-methylpyridin-3-yl)butan-1-one.

-

Reductive Amination: Using NH3 and NaBH4 converts the ketone to the target amine.

| Reaction Step | Reagents/Conditions | Challenges |

|---|---|---|

| Grignard Alkylation | EtMgBr, THF, 0°C → rt, 2h | Steric hindrance |

| Acidic Dehydration | H2SO4, 80°C, 1h | Over-dehydration |

| Hydrogenation | H2, Pd/C, EtOH, 25°C, 4h | Selectivity |

This route is synthetically intensive but offers precise control over chain length.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance the Stille coupling’s efficiency by improving heat transfer and reducing catalyst loading. For example, a microreactor operating at 120°C with a residence time of 10 minutes might increase yields to >75%.

Catalytic System Optimization

Replacing Pd(PPh3)2Cl2 with cheaper ligands like XPhos could reduce costs without compromising activity. Similarly, employing immobilized catalysts in fixed-bed reactors would facilitate recycling.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 1-(5-Methylpyridin-3-yl)butan-1-amine, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling to attach the pyridine moiety to the butanamine chain. For example, a pyridinylboronic acid can react with a halogenated butanamine precursor under palladium catalysis . Optimization for scalability may include transitioning from batch to continuous flow reactors, which enhance reproducibility and yield by maintaining precise temperature and mixing conditions . Catalytic systems (e.g., Pd/ligand combinations) and solvent selection (e.g., ethanol/water mixtures) are critical for reducing side reactions and improving atom economy.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) are essential for confirming molecular weight and structural assignments . Purity can be assessed via reverse-phase HPLC with UV detection, using C18 columns and gradients of acetonitrile/water. For chiral variants, chiral stationary-phase HPLC or polarimetry should be employed to verify enantiomeric excess .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental design?

- Methodological Answer : The compound’s amine group confers basicity, requiring pH-controlled environments (e.g., buffered solutions) to maintain stability in biological assays. Solubility in aqueous media can be enhanced using co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Stability under oxidative conditions should be tested via accelerated degradation studies (e.g., exposure to H₂O₂ or light) to identify optimal storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring (e.g., methyl vs. halogen groups) modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methyl at the 5-position) enhance binding to serotonin receptors by increasing lipophilicity and π-π stacking interactions. In contrast, halogen substituents (e.g., fluorine) can improve metabolic stability but may reduce affinity . Comparative assays using radioligand binding (e.g., 5-HT₂A receptor) and functional cAMP assays are recommended to quantify these effects .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, agonist/antagonist protocols). Standardizing protocols across labs (e.g., using HEK293 cells expressing human receptors) and employing orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) can clarify mechanisms . Meta-analyses of published IC₅₀ values, adjusting for variables like protein binding and buffer composition, are also critical .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to targets like kinases or GPCRs. QSAR models trained on datasets of pyridine derivatives can identify favorable substituents for solubility (e.g., -OH groups) or blood-brain barrier penetration (e.g., logP < 3) . Free-energy perturbation (FEP) calculations may further refine predictions of binding affinity changes upon methylation or fluorination .

Q. What experimental designs are recommended to assess metabolic stability and toxicity in early-stage development?

- Methodological Answer : Conduct microsomal stability assays (human liver microsomes + NADPH) to estimate hepatic clearance. Reactive metabolite screening (e.g., glutathione trapping assays) identifies potential toxic intermediates. For in vivo correlation, use zebrafish models to evaluate acute toxicity and CNS effects before rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.